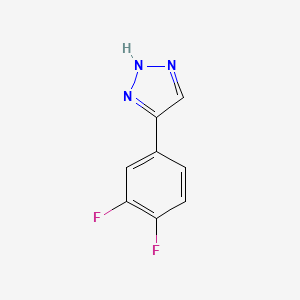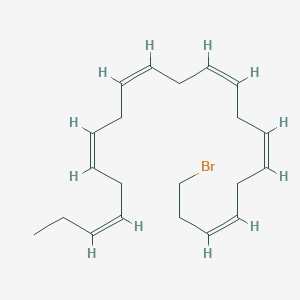
(3Z,6Z,9Z,12Z,15Z,18Z)-1-bromohenicosa-3,6,9,12,15,18-hexaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-1-Bromoheneicosa-3,6,9,12,15,18-hexaene is a brominated long-chain polyunsaturated hydrocarbon It is characterized by the presence of six conjugated double bonds and a bromine atom at the terminal position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Z-1-Bromoheneicosa-3,6,9,12,15,18-hexaene typically involves the bromination of heneicosa-3,6,9,12,15,18-hexaene. The reaction is carried out under controlled conditions to ensure selective bromination at the terminal position. The process involves:
- Dissolving heneicosa-3,6,9,12,15,18-hexaene in an inert solvent such as dichloromethane.
- Adding bromine dropwise to the solution while maintaining the temperature at around 0°C to prevent side reactions.
- Stirring the reaction mixture for several hours until the reaction is complete.
- Purifying the product through column chromatography to obtain pure Z-1-Bromoheneicosa-3,6,9,12,15,18-hexaene.
Industrial Production Methods: Industrial production of Z-1-Bromoheneicosa-3,6,9,12,15,18-hexaene follows similar principles but on a larger scale. The process involves:
- Using large reactors with precise temperature control.
- Employing automated systems for the addition of bromine to ensure consistent product quality.
- Utilizing advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions: Z-1-Bromoheneicosa-3,6,9,12,15,18-hexaene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The double bonds in the compound can undergo oxidation to form epoxides or other oxygenated derivatives.
Reduction Reactions: The double bonds can be reduced to form saturated hydrocarbons.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) are used under mild conditions to achieve selective oxidation.
Reduction Reactions: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst under hydrogen gas atmosphere are common.
Major Products:
Substitution Reactions: Products include azido, thiocyanato, and other substituted derivatives.
Oxidation Reactions: Products include epoxides and hydroxylated derivatives.
Reduction Reactions: Products include fully saturated hydrocarbons.
Aplicaciones Científicas De Investigación
Z-1-Bromoheneicosa-3,6,9,12,15,18-hexaene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Z-1-Bromoheneicosa-3,6,9,12,15,18-hexaene involves its interaction with molecular targets through its bromine atom and conjugated double bonds. The bromine atom can participate in electrophilic reactions, while the double bonds can undergo various transformations, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to biological effects.
Comparación Con Compuestos Similares
Heneicosa-3,6,9,12,15,18-hexaene: The non-brominated analog of Z-1-Bromoheneicosa-3,6,9,12,15,18-hexaene.
Z-1-Chloroheneicosa-3,6,9,12,15,18-hexaene: A chlorinated analog with similar structural properties.
Z-1-Iodoheneicosa-3,6,9,12,15,18-hexaene: An iodinated analog with different reactivity due to the presence of iodine.
Uniqueness: Z-1-Bromoheneicosa-3,6,9,12,15,18-hexaene is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances the compound’s electrophilic nature, making it more reactive in substitution and addition reactions.
Propiedades
Fórmula molecular |
C21H31Br |
|---|---|
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
(3Z,6Z,9Z,12Z,15Z,18Z)-1-bromohenicosa-3,6,9,12,15,18-hexaene |
InChI |
InChI=1S/C21H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- |
Clave InChI |
NKQVCBRVKYHATC-KUBAVDMBSA-N |
SMILES isomérico |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCBr |
SMILES canónico |
CCC=CCC=CCC=CCC=CCC=CCC=CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



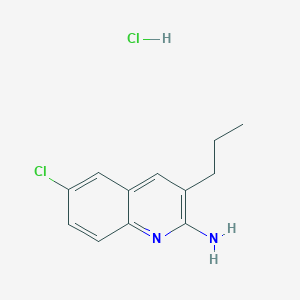

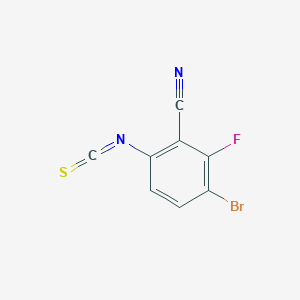


![3-Amino-5-[3-(trifluoromethyl)phenyl]-1H-pyrazole Hydrochloride](/img/structure/B13712930.png)
![3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole Hydrochloride](/img/structure/B13712937.png)
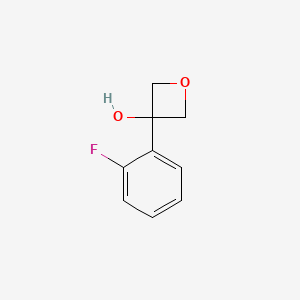
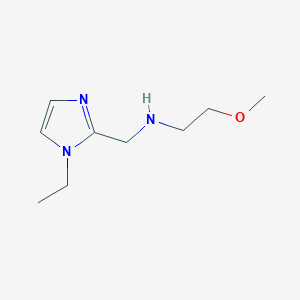
![6-[(2-Amino-2-carboxyethyl)sulfanyl]-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B13712967.png)
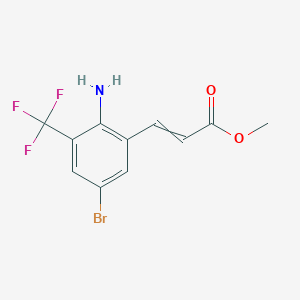
![2-[[2-[[5-Amino-1,5-dioxo-1-(1-oxopropan-2-ylamino)pentan-2-yl]amino]-1-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-oxoethyl]carbamoylamino]-4-methylpentanoic acid](/img/structure/B13712976.png)
